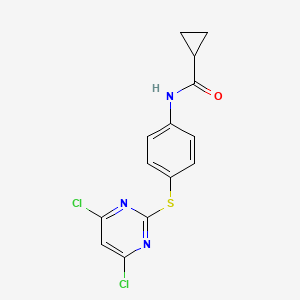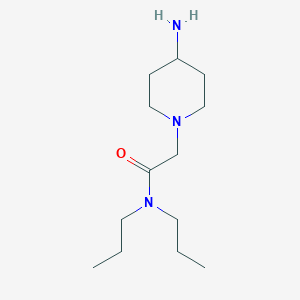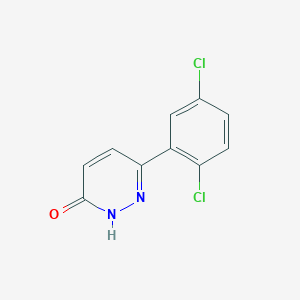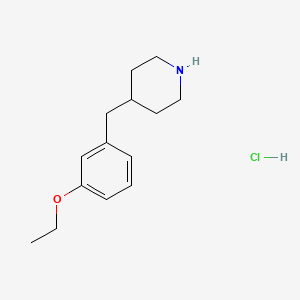
N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H11Cl2N3OS . It has a molecular weight of 340.22800 . The compound is also known by several synonyms, including “N- [4- (4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide” and “cyclopropane carboxylic acid [4- (4,6-dichloro-pyrimidin-2-ylsulphanyl)-phenyl]-amide” among others .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The precursors for the synthesis include “N- (4-Mercaptophenyl)cyclopropanecarboxamide”, “4,6-Dichloro-2-pyrimidinamine”, and "4-Aminothiophenol" . The synthesis process is mentioned in patents by MERCK and CO., INC .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The structure includes a cyclopropane carboxylic acid group attached to a phenyl group, which is further attached to a 4,6-dichloropyrimidin-2-yl group via a sulfur atom .Physical And Chemical Properties Analysis
This compound has a density of 1.521g/cm3 . The molecular weight of the compound is 340.22800 . The compound’s molecular formula is C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The compound’s LogP value, which represents its lipophilicity, is 4.35610 . The index of refraction of the compound is 1.684 .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives . Pyrimidines are crucial in medicinal chemistry due to their presence in many drugs with antibacterial and antimicrobial activities. The dichloropyrimidinyl moiety can act as an electron-deficient site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups that can enhance the biological activity of the resulting molecules.
Serotonin Receptor Research
The introduction of hydrophobic side chains, such as the phenyl group present in this compound, is expected to increase the binding affinity to serotonin (5-HT) receptor sites . This makes it a potential candidate for the development of new therapeutic agents targeting serotonin receptors, which play a role in mood regulation and are implicated in various psychiatric disorders.
Agricultural Chemistry
In agriculture, compounds like N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide could be explored for their potential as precursors to agrochemicals . The pyrimidine ring system is a common scaffold in herbicides and insecticides, and the introduction of specific substituents can lead to the development of new products with improved efficacy and selectivity.
Material Science
The chemical structure of this compound suggests potential applications in material science. Its molecular framework could be utilized in the design of organic semiconductors or as a building block for more complex molecular architectures . The presence of halogens and the ability to undergo further functionalization make it a versatile candidate for creating new materials with desirable electronic properties.
Industrial Applications
While specific industrial applications for this compound are not detailed in the available literature, its structural features suggest potential uses in the synthesis of dyes, pigments, or other industrial chemicals . The reactivity of the pyrimidine ring and the presence of chloro groups could be leveraged in various industrial chemical processes.
Environmental Applications
The compound’s potential environmental applications are not explicitly mentioned in the current literature. However, its structural similarity to other pyrimidine-based compounds could mean it has roles in environmental remediation or as a probe for detecting environmental pollutants . Further research could uncover specific environmental uses.
Propriétés
IUPAC Name |
N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-11-7-12(16)19-14(18-11)21-10-5-3-9(4-6-10)17-13(20)8-1-2-8/h3-8H,1-2H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCCHHKFISSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)SC3=NC(=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676921 | |
| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
639090-53-2 | |
| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)



![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)


![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)


